2-Methyl-1-(2-methylpropyl)-1H-imidazole

Description

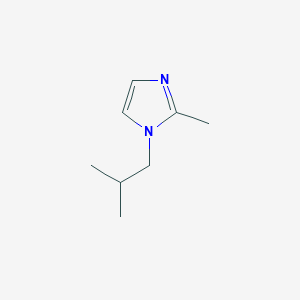

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 | |

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 | |

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for 2-Methyl-1-(2-methylpropyl)-1H-imidazole

An In-depth Technical Guide on the Synthesis of 2-Methyl-1-(2-methylpropyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a heterocyclic compound of significant interest in pharmaceutical development and polymer science. The document elucidates the primary synthetic route via N-alkylation of 2-methylimidazole, exploring the underlying reaction mechanisms, detailed experimental protocols, and advanced optimization strategies, including phase-transfer catalysis and microwave-assisted synthesis. Furthermore, the guide briefly covers the foundational Debus-Radziszewski synthesis for the 2-methylimidazole precursor. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the production of this valuable compound.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile building block for drug discovery.[3] The compound this compound, also known as 1-isobutyl-2-methylimidazole, is a substituted imidazole with the molecular formula C₈H₁₄N₂.[4] It serves as a key intermediate in the synthesis of novel pharmaceutical agents and is utilized as an additive and curing agent in coatings and polyurethane production.[4] This guide offers an in-depth examination of the most effective and scientifically robust pathways for its synthesis, emphasizing the chemical principles that govern these transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the bond between the N1 atom of the imidazole ring and the isobutyl group. This C-N bond is readily formed through nucleophilic substitution. This analysis identifies the two primary precursors: the commercially available 2-methylimidazole core and an appropriate isobutyl electrophile, such as isobutyl chloride or isobutyl bromide.

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthesis Pathway: Direct N-Alkylation of 2-Methylimidazole

The most direct and industrially scalable method for synthesizing this compound is the nucleophilic substitution reaction between 2-methylimidazole and an isobutyl halide.[5]

Principle and Mechanism

The reaction proceeds via an SN2 mechanism. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a base.[2][6] In this synthesis, the key step is the deprotonation of the N-H group of 2-methylimidazole by a base (or "acid-binding agent") to form the imidazolide anion. This anion is a significantly stronger nucleophile than the neutral imidazole, readily attacking the electrophilic carbon of the isobutyl halide to form the desired C-N bond.

A critical challenge in N-alkylation of imidazoles is the potential for a secondary alkylation event. The product, 1-isobutyl-2-methylimidazole, is itself a nucleophile and can react with another molecule of isobutyl halide to form a quaternary imidazolium salt.[7] Careful control of reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, is essential to maximize the yield of the desired mono-alkylated product and minimize this side reaction.

Standard Experimental Protocol

The following protocol is based on established methodologies for the N-alkylation of 2-methylimidazole.[5]

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the chosen solvent (e.g., toluene or N,N-Dimethylformamide).

-

Reagent Addition: Add 2-methylimidazole and the acid-binding agent (e.g., powdered sodium hydroxide or potassium hydroxide). Stir the mixture to form a suspension.

-

Heating: Heat the mixture to the target reaction temperature (typically between 50–110 °C).

-

Alkyl Halide Addition: Slowly add the isobutyl halide (e.g., isobutyl chloride or isobutyl bromide) to the heated suspension over a defined period. Maintain constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash the filter cake with a small amount of fresh solvent.

-

Purification: Combine the filtrate and washes. The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product can be purified by vacuum distillation to yield pure this compound.

| Parameter | Value / Reagent | Rationale / Causality |

| Starting Material | 2-Methylimidazole | The core heterocyclic structure. |

| Alkylating Agent | Isobutyl Chloride or Bromide | Provides the isobutyl group. Bromides are typically more reactive than chlorides. |

| Acid-Binding Agent | NaOH, KOH, K₂CO₃ | Deprotonates the imidazole N-H, creating the highly nucleophilic imidazolide anion.[5] |

| Solvent | Toluene, DMF | Aprotic solvents are preferred to avoid interfering with the nucleophile.[5] |

| Molar Ratio | 2-MeIm : Isobutyl Halide (1 : 1.1–1.5) | A slight excess of the alkylating agent ensures complete conversion of the 2-methylimidazole.[5] |

| Temperature | 50–110 °C | Balances reaction rate with minimizing side reactions. Higher temperatures increase the rate but may promote over-alkylation.[5] |

| Reaction Time | 2–10 hours | Dependent on temperature, solvent, and reactivity of the halide. |

Table 1: Typical Reaction Parameters for N-Alkylation.

Caption: Experimental workflow for direct N-alkylation.

Advanced Methodologies for Optimization

To improve efficiency, yield, and environmental footprint, several advanced techniques can be applied to the N-alkylation of imidazoles.

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble reactant (like the imidazolide salt) and a water-insoluble organic substrate (the alkyl halide).[8] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of the imidazolide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

Causality & Advantages:

-

Enhanced Reactivity: By bringing the deprotonated imidazole into the organic phase, its reactivity is greatly enhanced.

-

Milder Conditions: PTC often allows for lower reaction temperatures and avoids the need for expensive, anhydrous aprotic solvents.[7]

-

Green Chemistry: The ability to run the reaction in the absence of a solvent or with recyclable solvents improves the environmental profile of the synthesis.[9][10]

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times.[11] Polar molecules, such as the imidazolide salt, efficiently absorb microwave energy, leading to rapid and uniform internal heating of the reaction mixture.

Causality & Advantages:

-

Rate Acceleration: Reaction times can be reduced from hours to minutes compared to conventional heating methods.[12][13]

-

Increased Yields: The rapid heating can often lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[14]

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than maintaining a conventional heating bath for extended periods.[15]

Synthesis of the Core Precursor: 2-Methylimidazole

A comprehensive guide necessitates an understanding of the synthesis of the key starting material. 2-Methylimidazole is most commonly prepared on an industrial scale using the Debus-Radziszewski imidazole synthesis.[16]

The Debus-Radziszewski Reaction

This is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[17][18] To produce 2-methylimidazole, the specific reactants are glyoxal (the 1,2-dicarbonyl), acetaldehyde (which provides the methyl group at the C2 position), and ammonia.[16]

The reaction is thought to occur in two main stages. First, the dicarbonyl (glyoxal) condenses with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (acetaldehyde) to form the final 2-methylimidazole product after dehydration.[19][20]

Caption: Simplified Debus-Radziszewski synthesis pathway.

Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful attachment of the isobutyl group at the N1 position and the presence of all expected proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations and confirm the absence of the N-H stretch from the 2-methylimidazole starting material.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (138.21 g/mol ).[4]

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through the direct N-alkylation of 2-methylimidazole. This method is robust, scalable, and well-documented. For laboratory and industrial applications, there is a clear trend toward optimizing this pathway using methodologies that align with the principles of green chemistry. Techniques such as phase-transfer catalysis and microwave-assisted synthesis offer significant advantages by reducing reaction times, minimizing the use of harsh solvents, and improving overall process efficiency.[21][22] Future research will likely focus on developing catalytic systems that are even more efficient and recyclable, further enhancing the sustainability of producing this important chemical intermediate.

References

-

Wikipedia. Debus–Radziszewski imidazole synthesis . Available at: [Link]

-

Deka, S. Debus-Radziszewski Imidazole Synthesis . Scribd. Available at: [Link]

-

Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent . Synthetic Communications, 23(13), 1783-1786. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole . Available at: [Link]

-

Jayachandran, J. P., & Wang, M. L. (2001). Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent Under PTC . Synthetic Communications, 31(18), 2743-2752. Available at: [Link]

-

JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES . JETIR, June 2021, Volume 8, Issue 6. Available at: [Link]

-

Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis . Available at: [Link]

-

ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent . Available at: [Link]

-

Taylor & Francis Online. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent . Available at: [Link]

-

Dianat, H., Nazif, A., & Salimi, S. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles . International Journal of Engineering Research, 3(3), 164-166. Available at: [Link]

-

Stepanov, A. A., et al. (2024). Synthesis of Fused sp³‐Enriched Imidazoles . ChemistryOpen, 13(5), e202400272. Available at: [Link]

-

da Silva, J. P., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives . Molecules, 29(10), 2351. Available at: [Link]

-

Zhang, Y., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition . Asian Journal of Chemistry, 26(15), 4611-4614. Available at: [Link]

-

ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... . Available at: [Link]

-

Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction . ResearchGate. Available at: [Link]

-

Baran Lab, Scripps Research. Synthesis of Imidazoles . Available at: [Link]

-

ResearchGate. Marckwald approach to fused imidazoles . Available at: [Link]

-

ResearchGate. One-pot synthesis of substituted imidazoles using the Dendrimer-PWAn catalyst... . Available at: [Link]

- Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

-

Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents . Farmaco, 58(10), 887-891. Available at: [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents . Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

-

El-Subbagh, H. I., et al. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Archiv der Pharmazie, 336(3), 175-180. Available at: [Link]

-

Al-Ayed, A. S. (2016). Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids . Molecules, 21(3), 346. Available at: [Link]

-

ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents . Available at: [Link]

-

Wikipedia. 2-Methylimidazole . Available at: [Link]

-

Hanoon, H. M., et al. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach . Oriental Journal of Chemistry, 38(3). Available at: [Link]

-

PubChem. 1H-Imidazole, 2-methyl-1-propyl . Available at: [Link]

-

Ahmed, S., et al. (2024). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . RSC Advances, 14(3), 1759-1786. Available at: [Link]

-

Maleki, A., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles . Scientific Reports, 10, 11843. Available at: [Link]

-

Georgieva, M., et al. (2020). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry . Revue Roumaine de Chimie, 65(12), 1145-1163. Available at: [Link]

-

Stenutz. 2-(2-methylpropyl)-1H-imidazole . Available at: [Link]

-

Organic Chemistry Portal. Imidazole Synthesis . Available at: [Link]

-

University of Otago. N-Alkylation of imidazoles . Available at: [Link]

-

ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives... . Available at: [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles . International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]

-

Wikipedia. Imidazole . Available at: [Link]

-

de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . Pharmaceuticals, 14(8), 752. Available at: [Link]

- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.

Sources

- 1. jetir.org [jetir.org]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

- 4. Buy this compound | 116680-33-2 [smolecule.com]

- 5. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent | Semantic Scholar [semanticscholar.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 17. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 21. asianpubs.org [asianpubs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(2-methylpropyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for the determination of the core physicochemical properties of 2-Methyl-1-(2-methylpropyl)-1H-imidazole (C₈H₁₄N₂), a heterocyclic organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines both the theoretical underpinnings and practical, step-by-step protocols for evaluating key parameters such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, melting and boiling points, and chemical stability. While experimental data for this specific molecule is not extensively published, this guide synthesizes established methodologies for imidazole derivatives, enabling robust and reliable characterization. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Introduction: The Significance of Physicochemical Profiling

This compound belongs to the imidazole class of compounds, which are integral scaffolds in medicinal chemistry.[1] The imidazole ring is a common functional group in many pharmaceuticals, making the characterization of its derivatives crucial.[1] Understanding the physicochemical properties of a molecule like this compound is a cornerstone of drug discovery and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can significantly impact its efficacy, toxicity, and formulation.[2][3] For instance, low aqueous solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[2][3] This guide provides the necessary protocols to build a comprehensive physicochemical profile for this target molecule.

The molecular structure, featuring a methyl group on the second carbon and an isobutyl group on the first nitrogen of the imidazole ring, suggests specific properties that warrant empirical validation.[1] The branched alkyl group, for example, may influence its solubility and reactivity.[1]

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide initial estimates for the properties of imidazole derivatives. These predictions, while useful for preliminary assessment, must be confirmed through rigorous experimental analysis.

| Property | Predicted Value | Source |

| Molecular Weight | 138.21 g/mol | Smolecule[1] |

| Molecular Formula | C₈H₁₄N₂ | Smolecule[1] |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound. The choice of method is critical and should be guided by the expected properties of the compound and the desired level of accuracy.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of a molecule's acidity or basicity and is critical for understanding its ionization state at different physiological pHs. Imidazole itself is amphoteric, acting as both an acid and a base.[4] The pKa of the imidazole ring is a key determinant of its interaction with biological targets. For imidazole derivatives, potentiometric titration and UV-spectroscopic methods are commonly employed.[5][6][7]

Potentiometric titration is a robust method for determining the pKa of ionizable groups.[5][6]

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the half-neutralization point on the titration curve.[6]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in high-purity water or a suitable co-solvent if solubility is limited.

-

Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place a known volume of the compound's solution in a thermostated beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the curve.

-

Diagram: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (lipid) and an aqueous phase.[8] It is a critical parameter for predicting membrane permeability and overall ADME properties.[9] The octanol-water partition coefficient is the industry standard.[9]

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement approach.[10]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[8]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases.

-

Combine equal volumes of the n-octanol and aqueous phases in a flask.

-

Shake the flask for a sufficient time to allow the compound to partition between the two phases (e.g., 24 hours).[11]

-

-

Phase Separation:

-

Allow the phases to separate completely, either by standing or centrifugation.

-

-

Quantification:

-

Carefully sample each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and absorption.[2][3] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[3][12]

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[12]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Agitate the vials at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[12]

-

-

Separation:

-

Filter the suspension to remove the undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[12]

-

Diagram: Decision Tree for Solubility Assay Selection

Caption: Selecting the appropriate solubility assay.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical properties that provide information about purity and intermolecular forces.[13] A sharp melting point range is indicative of a pure compound.[13]

Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, to a height of 1-2 mm.[13]

-

-

Measurement:

-

Observation:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).[13]

-

The melting point is reported as the range T1-T2.

-

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.[15]

Step-by-Step Methodology:

-

Apparatus Setup:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, and a thermometer.[15]

-

The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

-

Distillation:

-

Place the liquid sample in the flask with boiling chips.

-

Heat the flask gently.

-

-

Measurement:

-

Record the temperature at which the vapor temperature stabilizes and condensation is observed on the thermometer bulb. This is the boiling point.[15]

-

Chemical Stability Assessment

Evaluating the stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for determining its shelf-life and potential degradation pathways. For imidazole derivatives, alkaline stability can be a key consideration.[16]

Principle: The compound is incubated in buffers of different pH values over time, and the remaining concentration is quantified to determine the degradation rate.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, 9).

-

Prepare a stock solution of this compound.

-

-

Incubation:

-

Add a known concentration of the stock solution to each buffer.

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench any reaction if necessary (e.g., by neutralization or dilution).

-

Quantify the concentration of the parent compound using a stability-indicating HPLC method.

-

-

Data Analysis:

-

Plot the logarithm of the compound concentration versus time for each pH.

-

Determine the degradation rate constant and half-life from the slope of the line.

-

Conclusion

The physicochemical properties of this compound are fundamental to its potential applications, particularly in the pharmaceutical sciences. This guide provides a robust framework of established, self-validating experimental protocols for the comprehensive characterization of its pKa, logP, aqueous solubility, melting and boiling points, and chemical stability. By applying these methodologies, researchers can generate the critical data necessary to advance the understanding and development of this and related imidazole compounds. The emphasis on the causality behind experimental choices and adherence to gold-standard techniques ensures the generation of reliable and reproducible data, forming a solid foundation for further research.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- LogP—Making Sense of the Value - ACD/Labs.

- Determination of melting and boiling points.

- Melting And Boiling Point - BYJU'S.

- Melting point determination.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. (2010, December 31).

- Aqueous Solubility - Creative Biolabs.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH.

- potentiometric titration of some imidazole derivatives in nonaqueous solvent - DergiPark.

- Determination of the Melting and Boiling Points of Compounds - YouTube. (2014, October 6).

- Determination of Melting points and Boiling points - Learning Space.

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025, June 5).

- Aqueous Solubility Assays - Creative Bioarray.

- Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014, December 17).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Rapid Method for Estimating Log P for Organic Chemicals - epa nepis.

- 1H-Imidazole, 2-methyl-1-propyl | C7H12N2 | CID 529336 - PubChem.

- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships | Journal of the American Chemical Society. (2015, June 11).

- This compound - Smolecule.

- pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives - ResearchGate. (2025, August 5).

- Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.

- 2-(2-methylpropyl)-1H-imidazole - Stenutz.

- 2-METHYLIMIDAZOLE.

- 2-(2-Methylpropyl)-1H-imidazole - SIELC Technologies. (2018, May 16).

- Buy 1H-Imidazole,2-methyl-1-(2-methylpropyl)- from GIHI CHEMICALS CO.,LIMITED.

- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC - NIH. (2022, February 17).

- 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc. (2025, August 26).

- Stability of Imidazole- shelf life? - ResearchGate. (2018, March 9).

- Imidazole stability in solution | Sigma-Aldrich.

- 2-Methylimidazole - Wikipedia.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry.

- 2-methyl imidazole, 693-98-1 - The Good Scents Company.

- CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents.

- Imidazole synthesis - Organic Chemistry Portal.

- Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed.

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. (2022, February 7).

- 1H-Imidazole, 2-methyl- - the NIST WebBook.

- 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem.

- 2-Methyl-1-tosyl-1H-imidazole | C11H12N2O2S | CID 17371688 - PubChem.

Sources

- 1. Buy this compound | 116680-33-2 [smolecule.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. agilent.com [agilent.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. byjus.com [byjus.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Methyl-1-(2-methylpropyl)-1H-imidazole (CAS: 116680-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(2-methylpropyl)-1H-imidazole (CAS Number: 116680-33-2), a heterocyclic organic compound with significant potential in various scientific domains. The document delineates its chemical identity, synthesizes available procedural knowledge for its preparation, and explores its current and prospective applications, particularly within medicinal chemistry and materials science. While this guide consolidates the existing knowledge base, it also highlights the current limitations in publicly available data, particularly concerning detailed physicochemical and spectroscopic characterization, thereby identifying opportunities for further research.

Introduction and Molecular Overview

This compound, also known as 1-isobutyl-2-methylimidazole, is a substituted imidazole derivative. The core of this molecule is the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is prevalent in a vast array of biologically active molecules, including the essential amino acid histidine. The specific substitution pattern of this compound—a methyl group at the 2-position and an isobutyl (2-methylpropyl) group at the 1-position—imparts distinct chemical properties that influence its reactivity, solubility, and utility as a chemical intermediate.[1]

The presence of the branched isobutyl group can enhance its solubility in organic solvents and may modulate its biological activity compared to simpler N-alkyl imidazoles.[1] Its molecular formula is C₈H₁₄N₂, corresponding to a molecular weight of 138.21 g/mol .[1]

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 116680-33-2 |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters dictate suitable solvent systems, reaction conditions, and purification strategies.

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the N-alkylation of 2-methylimidazole. A patented method details a robust and scalable procedure for this transformation.[3]

Synthesis Pathway: Nucleophilic Substitution

The synthesis involves a nucleophilic substitution reaction where the deprotonated 2-methylimidazole acts as the nucleophile, attacking an isobutyl halide. This is a well-established and versatile method for forming N-C bonds on imidazole rings.

Caption: General workflow for the synthesis of 1-isobutyl-2-methylimidazole.

Detailed Experimental Protocol (Based on Patent CN101402607A)

This protocol is a representative example based on the claims within the cited patent.[3] Researchers should perform their own optimization and safety assessments.

Materials:

-

2-Methylimidazole

-

Isobutyl chloride

-

Sodium hydroxide (or potassium hydroxide, potassium carbonate)

-

N,N-Dimethylformamide (DMF) or Toluene

-

Standard laboratory glassware for synthesis under an inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 2-methylimidazole and the chosen solvent (DMF or Toluene).

-

Base Addition: Add the acid-binding agent (e.g., sodium hydroxide). The patent suggests that the base and 2-methylimidazole are mixed in the solvent first.[3]

-

Heating: Heat the stirred mixture to a temperature between 50 °C and 110 °C. The optimal temperature will depend on the solvent and base used and should be determined empirically.[3]

-

Alkylation: Slowly add isobutyl chloride to the reaction mixture. The molar ratio of 2-methylimidazole to isobutyl chloride should be in the range of 1:1.1 to 1:1.5 to ensure complete consumption of the starting imidazole.[3]

-

Reaction Monitoring: Maintain the reaction at temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the 2-methylimidazole is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct (e.g., NaCl).

-

Wash the filtrate with water or brine to remove any remaining base and salts.

-

Separate the organic layer.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Self-Validation and Causality:

-

Excess Alkylating Agent: Using a slight excess of isobutyl chloride drives the reaction to completion, maximizing the conversion of the more valuable 2-methylimidazole.[3]

-

Acid Scavenger: The base is critical as it neutralizes the HCl that is cogenerated during the reaction (from the reaction with the proton on the imidazole nitrogen), preventing potential side reactions and driving the equilibrium towards the product.

-

Inert Atmosphere: While not explicitly stated in the patent abstract, conducting the reaction under a nitrogen or argon atmosphere is good practice to prevent potential side reactions involving atmospheric moisture and oxygen, especially when using reactive bases like sodium hydride.

Spectroscopic and Analytical Characterization

Definitive characterization of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the target molecule.

Note: At the time of this guide's compilation, specific, experimentally-derived spectra (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain or common spectral databases. The following sections describe the expected spectral features based on the known structure and data from analogous compounds. This represents a critical area for future research and publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and the imidazole ring (two singlets or doublets for the aromatic protons and a singlet for the 2-methyl group).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups and the aromatic imidazole ring, as well as C=N and C=C stretching vibrations characteristic of the imidazole heterocycle.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve the loss of fragments from the isobutyl side chain.

Applications and Areas for Research

Substituted imidazoles are cornerstone building blocks in several areas of chemical science.

Pharmaceutical and Drug Development

The imidazole moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate for creating more complex molecules with potential therapeutic activity.[1] Its structure can be a starting point for developing:

-

Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in enzyme active sites.

-

Receptor Antagonists/Agonists: The scaffold can be elaborated with additional functional groups to achieve specific binding to biological targets.

-

Antimicrobial Agents: Imidazole derivatives have a long history of use as antifungal and antibacterial agents.

Materials Science

The nitrogen atoms in the imidazole ring make this compound a candidate for applications in materials science, including:

-

Ionic Liquids: N-alkylated imidazoles are common precursors to imidazolium-based ionic liquids, which are used as green solvents and electrolytes.

-

Catalysis: The basic nitrogen atoms can function as organocatalysts in various chemical transformations.[1]

-

Polymer Additives: It can be used as an additive in coatings and polymers, such as polyurethane, to enhance durability and other physical properties.[1]

Safety and Handling

Specific toxicology and safety data for this compound are not widely available. Therefore, handling should be guided by the data for structurally related and potentially more hazardous compounds, such as 2-methylimidazole.

General Hazards of Substituted Imidazoles:

-

Skin and Eye Irritation/Corrosion: Many imidazoles are corrosive and can cause severe skin burns and eye damage upon contact.[4][5]

-

Harmful if Swallowed: Oral toxicity is a concern for this class of compounds.[5]

-

Respiratory Irritation: Inhalation of dusts or vapors should be avoided.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials while wearing full PPE.

Conclusion and Future Outlook

This compound is a chemical compound with a straightforward synthesis and significant potential as an intermediate in both pharmaceutical discovery and materials science. This guide has provided a foundational understanding of its structure, a detailed protocol for its synthesis based on existing patents, and an overview of its likely applications and safety considerations.

The most significant challenge for researchers working with this compound is the striking lack of publicly available, experimentally verified physicochemical and spectroscopic data. The scientific community would greatly benefit from the publication of a full characterization dataset for this compound. Such data would lower the barrier to entry for new research and accelerate the exploration of this promising chemical scaffold in novel applications.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (CN101402607A). Synthesis of 1-isobutyl-2-methyl imidazole.

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PMC - NIH. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

- Google Patents. (US5011934A). Process for preparing 1-alkylimidazoles.

-

Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Retrieved from [Link]

-

BDMAEE. (2025). patented technical analysis of 1-isobutyl-2-methylimidazole and its innovative application in new materials. Retrieved from [Link]

- Google Patents. (CN102924381A). 2-methylimidazole preparation method.

-

BDMAEE. (2025). toxicity analysis of 1-isobutyl-2-methylimidazole and its safety operating specifications in the laboratory. Retrieved from [Link]

- Google Patents. (US20090023933A1). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.

-

PrepChem.com. Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Versatility of 1-Isobutyl-2-methylimidazole in Research. Retrieved from [Link]

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Butylimidazole - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]

-

Stanford University. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectra of 2-methylimidazole and KNa/ZIF-8. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Utilizing Infrared Spectroscopy to Analyze the Interfacial Structures of Ionic Liquids/Al2O3 and Ionic Liquids/Mica Mixtures under High Pressures. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure of 2-Methyl-1-(2-methylpropyl)-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 2-Methyl-1-(2-methylpropyl)-1H-imidazole. The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the nuanced structural characteristics of its derivatives is paramount for targeted application and development.[1] This document delineates the synthesis, systematic identification, and detailed spectroscopic elucidation of the title compound. We will explore the causality behind synthetic strategies and the rationale for interpreting spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide serves as a comprehensive resource, integrating foundational principles with advanced analytical insights to fully characterize the molecule's architecture.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a privileged heterocyclic scaffold due to its presence in essential biological molecules, such as the amino acid histidine, and its core function in a vast array of pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a proton donor and acceptor, make it a versatile building block in drug design. The compound this compound, a derivative featuring both a C2-methyl and an N1-isobutyl substitution, presents a unique combination of steric and electronic features. The addition of the branched alkyl (isobutyl) group can enhance solubility and modulate lipophilicity, potentially influencing its pharmacokinetic profile and reactivity compared to simpler analogs.[1] This guide aims to provide a definitive structural characterization to support further research and application.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 116680-33-2 | [1][2] |

| Molecular Formula | C₈H₁₄N₂ | [1] |

| Molecular Weight | 138.21 g/mol | [1][3] |

| SMILES | CC1=NC=CN1CC(C)C | [1] |

| InChI Key | SVNWKKJQEFIURY-UHFFFAOYSA-N | [1] |

Below is a two-dimensional representation of the molecule with standardized atom numbering for spectroscopic assignment.

Caption: Proposed two-step synthesis of the target molecule.

Expert Rationale and Protocol

-

Synthesis of 2-Methylimidazole: The core heterocycle is readily prepared via the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia. [4]This method is robust and provides the necessary precursor in high yield.

-

N-Alkylation (Self-Validating Protocol): The key step is the attachment of the isobutyl group to the N1 position. This is achieved via a nucleophilic substitution (Sₙ2) reaction.

-

Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to deprotonate the N-H of 2-methylimidazole. This quantitatively generates the imidazolide anion, a potent nucleophile. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical; it readily dissolves the reactants and does not interfere with the strong base, ensuring the reaction proceeds efficiently. [5] * Regioselectivity: Alkylation occurs predominantly at the N1 position due to steric hindrance from the C2-methyl group, which disfavors attack at the adjacent N3 position.

Detailed Experimental Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry THF (100 mL) and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-methylimidazole (1.0 equivalent) in dry THF (50 mL) dropwise over 30 minutes. Evolution of hydrogen gas will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the resulting solution back to 0 °C.

-

Add 1-bromo-2-methylpropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction cautiously by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Spectroscopic Elucidation of the Molecular Structure

The confirmation of the molecular structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H4, H5 | 6.8 - 7.2 | d, d | 1H, 1H | Protons on the aromatic imidazole ring, appearing as distinct doublets. [6] |

| C6-H₂ | ~ 3.7 - 3.9 | d | 2H | Methylene protons adjacent to the N1 atom are deshielded. They appear as a doublet due to coupling with the C7-H proton. [7] |

| C10-H₃ | ~ 2.4 | s | 3H | Methyl protons on the C2 of the imidazole ring, appearing as a singlet. |

| C7-H | ~ 2.0 - 2.2 | m | 1H | Methine proton of the isobutyl group, split by the C6-H₂ and the two C8/C9 methyl groups into a multiplet. |

| C8/C9-H₃ | ~ 0.9 | d | 6H | Six equivalent protons of the two terminal methyl groups of the isobutyl moiety, appearing as a doublet due to coupling with the C7-H proton. [8] |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C2 | ~ 145 | Quaternary carbon of the imidazole ring attached to two nitrogen atoms and a methyl group. [9][10] |

| C4, C5 | ~ 120 - 128 | Aromatic carbons of the imidazole ring. [11][12] |

| C6 | ~ 52 | Methylene carbon (CH₂) directly attached to the deshielding N1 atom. |

| C7 | ~ 29 | Methine carbon (CH) of the isobutyl group. |

| C10 | ~ 14 | Methyl carbon attached to the C2 of the imidazole ring. |

| C8, C9 | ~ 20 | Equivalent methyl carbons of the isobutyl group. |

Advanced 2D NMR: To provide incontrovertible proof of structure, Heteronuclear Single Quantum Coherence (HSQC) experiments would be performed to correlate each proton signal with its directly attached carbon. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal 2- and 3-bond correlations (e.g., from the C6-H₂ protons to C5 and C7), confirming the connectivity between the isobutyl group and the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C₈H₁₄N₂. [1][3]* Key Fragmentation Pathways: The stability of the imidazole ring suggests that the primary fragmentation will involve the N-alkyl substituent.

-

Loss of Isobutyl Radical (m/z = 81): Cleavage of the N1-C6 bond would result in a prominent peak at m/z 81, corresponding to the [2-methylimidazole - H]⁺ fragment. This is often a base peak in N-alkyl imidazoles. [13] * Loss of Propene (m/z = 96): A McLafferty-type rearrangement could lead to the loss of propene (CH₃CH=CH₂) from the isobutyl group, resulting in a fragment at m/z 96.

-

Isobutyl Cation (m/z = 57): Formation of the stable tertiary isobutyl cation at m/z 57 is also a highly probable fragmentation pathway. [14]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Aromatic (Imidazole Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Isobutyl & Methyl) [15] |

| 1500 - 1600 | C=N and C=C Stretch | Imidazole Ring System [16][17] |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm successful N-alkylation. [18]

Potential Applications and Research Directions

The unique structure of this compound suggests several avenues for research and application:

-

Medicinal Chemistry: It can serve as a scaffold for developing new therapeutic agents. The isobutyl group provides a lipophilic handle that can be optimized for binding to biological targets or for improving cell membrane permeability. [1]* Materials Science: As a substituted imidazole, it is a candidate for the synthesis of novel ionic liquids. These compounds have applications as green solvents and electrolytes. The branched alkyl chain can influence viscosity and melting point. [1]* Catalysis: The nitrogen atoms in the imidazole ring can act as ligands for metal catalysts or as basic organocatalysts themselves.

Conclusion

The molecular structure of this compound has been comprehensively defined through a logical synthesis pathway and detailed predictive analysis of its spectroscopic signatures. The combination of a 2-methylimidazole core with an N1-isobutyl substituent creates a molecule with distinct physicochemical properties. The detailed characterization provided in this guide, from fundamental identity to the rationale behind analytical interpretation, establishes a solid foundation for professionals in research and drug development to confidently utilize this compound in future scientific endeavors.

References

- Smolecule. (n.d.). This compound.

-

Sarikaya, M. N. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-(2-Methylpropyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. Retrieved from [Link]

-

Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinepropanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.

-

National Center for Biotechnology Information. (n.d.). CID 94766240 | C8H14N2O2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 2-methyl-1-propyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethylpiperidine-1-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

Stenutz. (n.d.). 2-(2-methylpropyl)-1H-imidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-dimethylpiperidine-4-carbonitrile hydrochloride (C8H14N2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-methyl-5-(2-methylpropyl)-1H-imidazole. Retrieved from [Link]

Sources

- 1. Buy this compound | 116680-33-2 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 2,3-Dimethylpiperidine-1-carbonitrile | C8H14N2 | CID 104185476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. Isobutyl isobutyrate(97-85-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Imidazole Ring in 2-Methyl-1-(2-methylpropyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the imidazole ring in 2-methyl-1-(2-methylpropyl)-1H-imidazole. This compound, featuring a sterically influential isobutyl group at the N1 position and an electron-donating methyl group at the C2 position, presents a unique electronic and steric profile that dictates its chemical behavior. This guide will delve into the fundamental principles governing its reactivity, exploring electrophilic and nucleophilic substitution reactions, as well as its participation in metal-catalyzed cross-coupling reactions. The insights provided are geared towards researchers, scientists, and drug development professionals, offering a foundational understanding for the strategic application of this versatile heterocyclic scaffold in medicinal chemistry and materials science.

Introduction: Structural Features Influencing Reactivity

The imidazole ring is a cornerstone heterocyclic motif in a vast array of biologically active molecules and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing electronic character—one pyrrole-like (N1) and one pyridine-like (N3). In this compound, the substitution pattern significantly modulates the intrinsic reactivity of the imidazole core.

The molecular formula of this compound is C8H14N2, and its molecular weight is 138.21 g/mol .[4] The key structural features influencing its reactivity are:

-

The 1-(2-methylpropyl) or Isobutyl Group: This branched alkyl group attached to the N1 nitrogen exerts a significant steric effect, potentially hindering the approach of reactants to the N1 and C5 positions. Electronically, it is a weak electron-donating group through an inductive effect.

-

The 2-Methyl Group: Positioned at the C2 carbon, the methyl group is electron-donating, which increases the electron density of the imidazole ring, thereby enhancing its nucleophilicity and activating it towards electrophilic attack.[1]

-

The Imidazole Ring: The five-membered aromatic ring contains two nitrogen atoms, making it susceptible to both electrophilic and nucleophilic attack, as well as enabling it to act as a ligand in organometallic catalysis.[4]

The combination of these features makes this compound a unique building block with distinct reactivity patterns compared to unsubstituted imidazole or other alkyl-substituted imidazoles.[4]

Synthesis of this compound

A common and practical method for the synthesis of this compound involves the direct N-alkylation of 2-methylimidazole. This is typically achieved through a nucleophilic substitution reaction where 2-methylimidazole acts as the nucleophile and an isobutyl halide, such as isobutyl chloride or isobutyl bromide, serves as the electrophile.[5]

General Synthetic Protocol: N-Alkylation of 2-Methylimidazole

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

2-Methylimidazole

-

Isobutyl chloride (or isobutyl bromide)

-

Sodium hydroxide (or potassium hydroxide, sodium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), toluene, acetonitrile)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in the chosen solvent (e.g., DMF).

-

Addition of Base: Add a suitable base, such as powdered sodium hydroxide or potassium carbonate.[5] The base is crucial for deprotonating the N1 of 2-methylimidazole, thereby increasing its nucleophilicity.

-

Addition of Alkylating Agent: Slowly add isobutyl chloride to the reaction mixture. A molar ratio of 2-methylimidazole to isobutyl chloride is typically between 1:1.1 and 1:1.5 to ensure complete consumption of the starting imidazole.[5]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 and 110 °C.[5] The optimal temperature will depend on the solvent and the specific alkylating agent used. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

The choice of solvent and base can significantly impact the reaction yield and purity.[5] For instance, polar aprotic solvents like DMF can accelerate the rate of this SN2-type reaction.

Reactivity Towards Electrophiles

The imidazole ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution.[6][7] The electron-donating 2-methyl group further activates the ring towards electrophilic attack. The directing effects of the substituents determine the position of substitution.

Regioselectivity of Electrophilic Aromatic Substitution

The most electron-rich positions in the 1-alkyl-2-methylimidazole system are C4 and C5. The pyridine-like nitrogen (N3) can also be protonated or complexed with a Lewis acid, which deactivates the ring towards electrophilic attack. Generally, electrophilic substitution occurs preferentially at the C5 position, and to a lesser extent at the C4 position. This is due to the combined directing effects of the N1-isobutyl and C2-methyl groups.

Caption: Mechanism of Electrophilic Substitution on the Imidazole Ring.

Common Electrophilic Substitution Reactions

-

Nitration: Nitration of 2-methylimidazoles typically yields the 5-nitro derivative.[8] For this compound, reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is expected to predominantly form 2-methyl-1-(2-methylpropyl)-5-nitro-1H-imidazole. These nitroimidazole derivatives are of significant interest in medicinal chemistry for their potential as antimicrobial agents.[9]

-

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C5 position.

-

Acylation and Formylation: Friedel-Crafts acylation and formylation reactions can introduce acyl and formyl groups onto the imidazole ring, typically at the C5 position.[10]

Reactivity Towards Nucleophiles

The imidazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. For instance, a 5-nitro-substituted derivative of this compound could potentially undergo nucleophilic substitution where the nitro group is displaced by a strong nucleophile.

Furthermore, the nitrogen atoms of the imidazole ring can act as nucleophiles.[4] The N3 nitrogen, being more basic, is the primary site of protonation and reaction with electrophiles in acid-base chemistry. The N1 position is already alkylated in the title compound.

Nucleophilic Substitution at the Isobutyl Group

While not a reaction of the imidazole ring itself, the isobutyl group can undergo nucleophilic substitution reactions under certain conditions, although this is generally less favorable than reactions on the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

In recent years, metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds.[11][12] Imidazole derivatives, including this compound, can participate in these reactions as coupling partners.

Suzuki-Miyaura Coupling

To participate in a Suzuki-Miyaura coupling, the imidazole ring first needs to be functionalized with a halide (e.g., bromo or iodo) or a triflate group.[11] For example, 5-bromo-2-methyl-1-(2-methylpropyl)-1H-imidazole could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce a wide range of substituents at the C5 position.

Caption: Workflow for Suzuki-Miyaura Coupling of the Imidazole.

Other Cross-Coupling Reactions

Other important cross-coupling reactions applicable to functionalized this compound include:

-

Heck Reaction: For coupling with alkenes.

-

Sonogashira Coupling: For coupling with terminal alkynes.[13]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

These reactions provide powerful methods for the diversification of the imidazole scaffold, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science.

Applications in Drug Development and Materials Science

The unique structural and reactive properties of this compound make it a valuable building block in several fields.[4]

-

Medicinal Chemistry: The imidazole core is a "privileged structure" found in numerous pharmaceuticals.[2][3] The specific substitution pattern of the title compound can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, it can serve as a scaffold for the development of antimicrobial agents, kinase inhibitors, and other therapeutic agents.[2][9]

-

Materials Science: Imidazole derivatives are used in the synthesis of ionic liquids, polymers, and coatings.[4] The 1-isobutyl-2-methylimidazole moiety can impart specific properties such as enhanced solubility and thermal stability to these materials.

Conclusion

This compound exhibits a rich and versatile reactivity profile governed by the interplay of its electronic and steric features. The electron-donating methyl group at C2 activates the imidazole ring towards electrophilic substitution, primarily at the C5 position. While generally unreactive towards nucleophilic attack on the ring, functionalization with electron-withdrawing groups can facilitate such reactions. Furthermore, its ability to be halogenated allows for participation in a wide array of powerful metal-catalyzed cross-coupling reactions, providing access to a diverse range of substituted imidazole derivatives. This in-depth understanding of its reactivity is crucial for harnessing the full potential of this valuable heterocyclic building block in the design and synthesis of novel molecules for drug discovery and materials science applications.

References

- Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

- Pozharskii, A. F., et al. (1991). Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. Chemistry of Heterocyclic Compounds, 27(10), 1131–1137.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

-

SpectraBase. 2-Methyl-5-propyl-1H-imidazole. Available from: [Link]

-

Stenutz, R. 2-(2-methylpropyl)-1H-imidazole. Available from: [Link]

-

The Good Scents Company. 2-methyl imidazole. Available from: [Link]

-

Wikipedia. 2-Methylimidazole. Available from: [Link]

-

ResearchGate. Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF. Available from: [Link]

-

University of Illinois Springfield. Nucleophilic Substitution Reactions. Available from: [Link]

-

SIELC Technologies. (2018). 2-(2-Methylpropyl)-1H-imidazole. Available from: [Link]

-

Wikipedia. Electrophilic substitution. Available from: [Link]

-

PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-